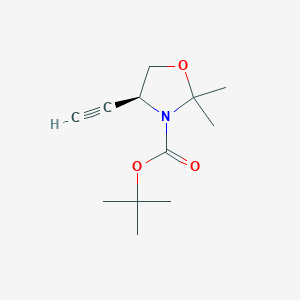

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine

Overview

Description

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is a chiral oxazolidine derivative. This compound is notable for its use in organic synthesis, particularly in the construction of complex molecules due to its unique structural features. The presence of the tert-butoxycarbonyl (boc) protecting group and the ethynyl functionality makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2,2-dimethyl-4-oxazolidinone and ethynyl bromide.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine would follow similar steps but on a larger scale. Continuous flow reactors might be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethynyl group can undergo oxidation reactions, forming carbonyl compounds or carboxylic acids depending on the oxidizing agent used.

Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: The boc-protected oxazolidine can participate in nucleophilic substitution reactions, where the boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

Reduction: Hydrogen gas (H₂) with Pd/C, Lindlar’s catalyst

Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH)

Major Products

Oxidation: Formation of aldehydes, ketones, or carboxylic acids

Reduction: Formation of alkenes or alkanes

Substitution: Formation of new oxazolidine derivatives with different functional groups

Scientific Research Applications

Chemical Reagent in Organic Synthesis

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine serves as an important chemical reagent in organic synthesis. Its application is primarily due to its ability to facilitate reactions involving nucleophiles and electrophiles. The compound can be utilized in the following ways:

- Catalysis : It acts as a catalyst in several organic reactions, enhancing reaction rates and selectivity. For instance, it has been used in the synthesis of complex molecules where stereochemistry is crucial .

- Reagent for Functional Group Transformations : The compound can participate in various transformations such as alkylation and acylation, making it valuable for modifying functional groups in organic molecules. Its stability and reactivity profile allow for controlled reactions under mild conditions.

Pharmaceutical Applications

The pharmaceutical industry benefits significantly from the applications of this compound:

- Synthesis of Bioactive Compounds : This compound is often used as an intermediate in the synthesis of bioactive molecules. Its ability to introduce specific functional groups is essential for developing new pharmaceuticals .

- Chiral Auxiliary : The compound can act as a chiral auxiliary, aiding in the asymmetric synthesis of drugs. This is particularly important for creating enantiomerically pure compounds that exhibit desired biological activity.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of this compound in synthesizing antiviral agents. The compound facilitated the formation of key intermediates that led to the development of effective antiviral drugs. The reaction conditions were optimized to achieve high yields and purity.

Case Study 2: Development of Anticancer Compounds

Research highlighted its role in synthesizing novel anticancer compounds through a multi-step synthetic route. The incorporation of this compound allowed for the selective introduction of functional groups that enhanced the biological activity of the final products.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Catalyst and reagent | Enhances reaction rates and selectivity |

| Pharmaceutical Industry | Intermediate for bioactive compounds | Enables development of new drugs |

| Asymmetric Synthesis | Chiral auxiliary | Produces enantiomerically pure compounds |

Mechanism of Action

The mechanism by which (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine exerts its effects depends on the specific reactions it undergoes. Generally, the boc group provides steric protection, allowing selective reactions at other sites. The ethynyl group can participate in cycloaddition reactions, forming new ring structures. The oxazolidine ring can act as a chiral auxiliary, influencing the stereochemistry of subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

®-2,2-Dimethyl-3-boc-4-ethynyloxazolidine: The enantiomer of the compound , with similar reactivity but different stereochemistry.

2,2-Dimethyl-3-boc-4-ethynyloxazolidine: Without the chiral center, this compound lacks the enantioselective properties of the (S)-enantiomer.

2,2-Dimethyl-4-ethynyloxazolidine: Lacks the boc protecting group, making it more reactive but less selective in certain reactions.

Uniqueness

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is unique due to its combination of a chiral center, a boc protecting group, and an ethynyl functionality. This combination allows for a wide range of selective reactions, making it a valuable intermediate in both research and industrial applications.

Biological Activity

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxazolidine ring structure with a tert-butoxycarbonyl (Boc) protecting group and an ethynyl substituent. The molecular formula is , and it has a molecular weight of approximately 229.27 g/mol. The compound's stereochemistry is crucial for its biological activity, as the (S)-configuration often influences its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that compounds similar to this compound can inhibit CDK activity, which is critical for regulating the cell cycle. This inhibition can lead to reduced cell proliferation in cancer cells, making it a candidate for anticancer therapies .

- Antioxidant Activity : The presence of the ethynyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is vital in protecting cells from oxidative stress-related damage .

- Anti-inflammatory Effects : Some studies suggest that oxazolidine derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Table 1: Biological Activities of this compound

Case Studies

- Cancer Therapeutics : A study focused on various oxazolidine derivatives demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines by targeting CDK pathways. In vitro assays showed a significant reduction in cell viability at low micromolar concentrations .

- Neuroprotection : Another investigation assessed the neuroprotective effects of related compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .

- Inflammation Models : In a complete Freund's adjuvant-induced arthritis model, derivatives similar to this compound were shown to attenuate inflammatory responses and nociception, suggesting potential applications in treating inflammatory disorders .

Properties

IUPAC Name |

tert-butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZQSYOKTUMHNY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)C#C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457277 | |

| Record name | tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173065-16-2 | |

| Record name | tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.